molecular formula C12H13NO3S B033129 Pyridinium toluene-4-sulphonate CAS No. 24057-28-1

Pyridinium toluene-4-sulphonate

Cat. No. B033129
CAS RN: 24057-28-1
M. Wt: 251.3 g/mol
InChI Key: ZDYVRSLAEXCVBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridinium toluene-4-sulphonate involves the reaction of toluene-p-sulphonyl chloride with pyridine, leading to the production of N-(5α-cholest-1-en-3α-yl)-pyridinium tosylate among other products. This process showcases the reactivity of pyridine towards sulphonyl chloride under specific conditions, yielding a variety of rearrangement products including the desired pyridinium salt (Laing & Sykes, 1968).

Molecular Structure Analysis

The molecular structure of pyridinium toluene-4-sulphonate derivatives has been elucidated through various analytical techniques. For example, the crystal structure of a related compound, [{Rh2(6-methylpyridin-2-olato)3(p-MeC6H4SO2O)}2]·Et2O, demonstrates the bridging capability of the toluene-p-sulphonate ligand across a metal-metal bond, offering insights into the structural aspects of sulphonate-bearing pyridinium compounds (Clegg, Akhter, & Garner, 1984).

Chemical Reactions and Properties

Pyridinium toluene-4-sulphonate participates in various chemical reactions, exhibiting a wide range of chemical properties. It has been involved in sulphonylation reactions, demonstrating its utility as a reagent in the introduction of sulfonyl groups to heteroaromatic N-oxides under mild, metal-free conditions (Sun et al., 2015). Furthermore, it is used in the synthesis of complex molecules such as poly[N-(4-pyridinium dichromate)-p-styrene sulphonamide], which is an efficient reagent for the oxidation of alcohols (Khazaei, Mehdipour, & Yadegari, 2004).

Physical Properties Analysis

The physical properties of pyridinium toluene-4-sulphonate and its derivatives are crucial for their applications in material science and organic synthesis. Although specific studies detailing the physical properties of pyridinium toluene-4-sulphonate were not identified, research on similar compounds provides insights into their solubility, thermal stability, and conductive behaviors, which are essential for their application in polymer science and electronics.

Chemical Properties Analysis

The chemical properties of pyridinium toluene-4-sulphonate are defined by its reactivity towards nucleophiles, its ability to undergo various substitution reactions, and its role as a catalyst or reagent in organic transformations. Its involvement in the synthesis of metal complexes illustrates its utility in coordination chemistry and its potential for creating novel materials with enhanced catalytic and pharmaceutical applications (Orie, Ike, & Nzeneri, 2021).

Scientific Research Applications

Electrochemical and Conductive Polymer Studies

One significant application of PTS is in the development of conductive polymers. For instance, PTS has been utilized as an electrolyte to enhance the conductivity and electrochemical properties of polyaniline and poly(o-toluidine) thin films. These materials have shown promising applications in sensors, supercapacitors, and other electronic devices due to their improved electrochemical stability and conductive properties when synthesized in the presence of organic sulphonic acids like PTS (Borole et al., 2004; Borole et al., 2006).

Future Directions

The lipid analogues of PPTS were examined for catalyzing the condensation of an equimolar mixture of carboxylic acids and alcohols under mild conditions without removal of water . The introduction of a lipid chain and nitro group significantly improved the activity of PPTS and led to selectivity at suppressing elimination side reactions of alcohols . This suggests that modifications to the PPTS structure could lead to improved catalytic activity and selectivity in future applications.

properties

IUPAC Name

4-methylbenzenesulfonic acid;pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H5N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H,8,9,10);1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYVRSLAEXCVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066952
Record name Pyridine, 4-methylbenzenesulfonate
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Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 4-methylbenzenesulfonate

CAS RN

24057-28-1
Record name Pyridinium p-toluenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24057-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 4-methyl-, compd. with pyridine (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-methylbenzenesulfonate
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Record name Pyridinium toluene-4-sulphonate
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Synthesis routes and methods

Procedure details

The pyridinium p-toluenesulfonate was prepared by swirling 17.1 g (90 mmoles) of p-toluenesulfonic acid monohydrate with 36 ml (450 mmoles) of pyridine at ambient temperature in a 100-ml round-bottomed flask for 20 minutes. Excess pyridine was removed in a rotary evaporator. White crystals formed which were dried in a vacuum oven overnight at 80°. The yield was 21 g (84%), m.p. 120°.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two

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